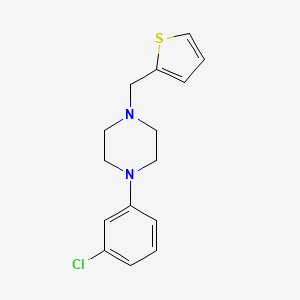![molecular formula C18H27NO4 B5684690 (3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenoxy)acetyl]-4-piperidinol](/img/structure/B5684690.png)
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenoxy)acetyl]-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenoxy)acetyl]-4-piperidinol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPA or MPAC and is a derivative of piperidine.
Mecanismo De Acción
The mechanism of action of MPA is not fully understood, but it is believed to involve the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can have various effects on neuronal activity.
Biochemical and Physiological Effects:
MPA has been shown to have various biochemical and physiological effects, including an increase in dopamine, norepinephrine, and serotonin levels in the brain. This can lead to an increase in neuronal activity and can have various effects on behavior and mood. Additionally, MPA has been shown to have anticonvulsant properties, which can help prevent seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPA has several advantages for lab experiments, including its high potency and selectivity for dopamine, norepinephrine, and serotonin transporters. However, one limitation of MPA is its short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of MPA, including the identification of its precise mechanism of action, the development of more potent and selective derivatives, and the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to determine the long-term effects of MPA on neuronal activity and behavior.
Métodos De Síntesis
MPA can be synthesized using a multi-step process that involves the reaction of 3-methylphenol with phosgene to form 3-methylphenyl chloroformate. This intermediate is then reacted with 2-methoxyethylamine to form the corresponding carbamate. Finally, the carbamate is reduced using lithium aluminum hydride to produce MPA.
Aplicaciones Científicas De Investigación
MPA has been studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and toxicology. This compound has been shown to have an inhibitory effect on the reuptake of dopamine, norepinephrine, and serotonin, which makes it a potential candidate for the treatment of depression and anxiety disorders. Additionally, MPA has been shown to have anticonvulsant properties, which makes it a potential candidate for the treatment of epilepsy.
Propiedades
IUPAC Name |
1-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-14-5-4-6-16(11-14)23-13-17(20)19-9-7-18(21,8-10-22-3)15(2)12-19/h4-6,11,15,21H,7-10,12-13H2,1-3H3/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRKKULYXGVTOW-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)C(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)COC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-phenoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5684613.png)

![7-cyclopentyl-2-(4-morpholinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5684625.png)
![N-[4-(acetylamino)phenyl]-3-methylbenzamide](/img/structure/B5684627.png)
![5-nitro-8-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline](/img/structure/B5684638.png)
![4,4-difluoro-1-[(2-methyl-1-benzofuran-5-yl)carbonyl]piperidine](/img/structure/B5684646.png)
![3-[(2-{1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5684653.png)

![3-(2-fluorophenyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5684677.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5684702.png)

![N,N-dimethyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinecarboxamide](/img/structure/B5684716.png)
